
Dipotassium 2-butoxyethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium 2-butoxyethyl phosphate is an organic phosphate compound with the molecular formula C6H13K2O5P. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its solubility in water and its ability to act as a flame retardant and plasticizer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of dipotassium 2-butoxyethyl phosphate typically involves the reaction of phosphoric acid with potassium hydroxide. The process can be summarized as follows:
Neutralization Reaction: Phosphoric acid is reacted with potassium hydroxide in a reaction kettle.
Decolorization and Filtration: Active carbon is added to the reaction mixture to decolorize it, followed by filtration.
Concentration and Crystallization: The filtrate is concentrated and crystallized, and the resulting material is dehydrated and dried to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium 2-butoxyethyl phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different phosphate derivatives.
Substitution: It can participate in substitution reactions where the butoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Various alkyl halides and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can yield a variety of substituted phosphates.
Wissenschaftliche Forschungsanwendungen
Dipotassium 2-butoxyethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its interactions with biological molecules.
Wirkmechanismus
The mechanism of action of dipotassium 2-butoxyethyl phosphate involves its interaction with molecular targets and pathways in biological systems. It acts as a flame retardant by interfering with the combustion process, reducing the flammability of materials. In biological systems, it can affect various molecular pathways, including those involved in inflammation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-butoxyethyl) phosphate: Another organophosphate compound with similar flame retardant properties.
Dipotassium phosphate: A related compound used primarily as a fertilizer and food additive.
Uniqueness
Dipotassium 2-butoxyethyl phosphate is unique due to its specific chemical structure, which imparts distinct solubility and reactivity properties. Its ability to act as both a flame retardant and plasticizer makes it particularly valuable in various industrial applications.
Eigenschaften
CAS-Nummer |
68133-43-7 |
|---|---|
Molekularformel |
C6H13K2O5P |
Molekulargewicht |
274.33 g/mol |
IUPAC-Name |
dipotassium;2-butoxyethyl phosphate |
InChI |
InChI=1S/C6H15O5P.2K/c1-2-3-4-10-5-6-11-12(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |
InChI-Schlüssel |
VNRLBVFSQLHMPD-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCOCCOP(=O)([O-])[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



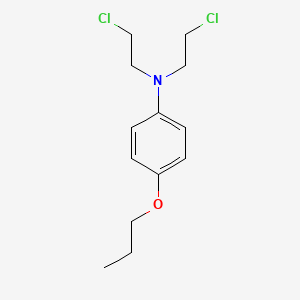
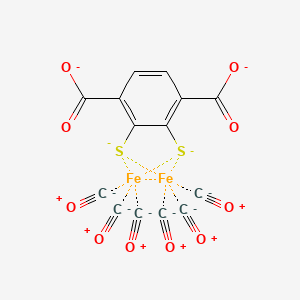

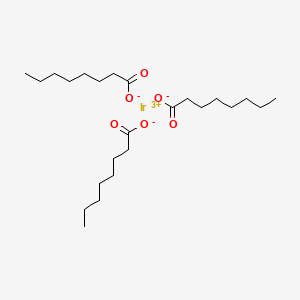
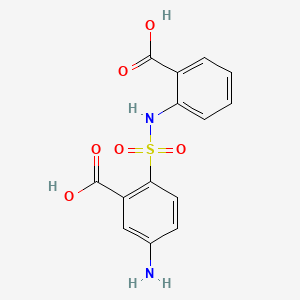
![2,2'-Isopropylidenebis[4,6-dibromophenol]](/img/structure/B13787380.png)
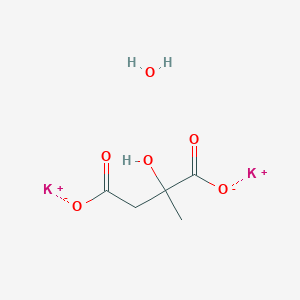
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13787396.png)
![Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]-](/img/structure/B13787407.png)
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787414.png)
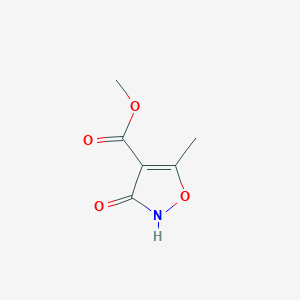
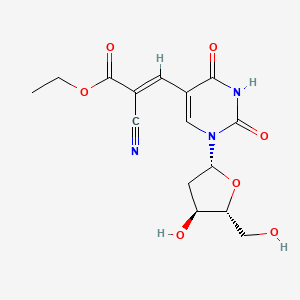
![7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13787427.png)
